molecular formula C16H12O5-2 B12285291 Benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester

Benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester

Cat. No.: B12285291
M. Wt: 284.26 g/mol
InChI Key: VFJHOSQOMVTCEJ-UHFFFAOYSA-L
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Description

Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an oxygen atom, and both carboxyl groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester typically involves the esterification of 4,4’-oxybis(benzoic acid) with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4,4’-oxybis(benzoic acid)+2CH3OHH2SO4benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester+2H2O\text{4,4'-oxybis(benzoic acid)} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester} + 2 \text{H}_2\text{O} 4,4’-oxybis(benzoic acid)+2CH3​OHH2​SO4​​benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester+2H2​O

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products

    Hydrolysis: 4,4’-oxybis(benzoic acid) and methanol.

    Reduction: 4,4’-oxybis(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The ester groups can undergo hydrolysis, releasing the active benzoic acid moieties, which can then exert their effects on various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-oxybis(benzoic acid): The parent compound, which lacks the ester groups.

    Dimethyl biphenyl-4,4’-dicarboxylate: A similar esterified compound with a biphenyl core.

    4,4’-sulfonyldibenzoic acid: A structurally similar compound with a sulfone linkage instead of an ether linkage.

Uniqueness

Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester is unique due to its ether linkage connecting two benzoic acid moieties and the presence of ester groups. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C16H12O5-2

Molecular Weight

284.26 g/mol

IUPAC Name

4-(4-carboxylato-3-methylphenoxy)-2-methylbenzoate

InChI

InChI=1S/C16H14O5/c1-9-7-11(3-5-13(9)15(17)18)21-12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)/p-2

InChI Key

VFJHOSQOMVTCEJ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C(=O)[O-])C)C(=O)[O-]

Origin of Product

United States

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